(3-((3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)(furan-2-yl)methanone
Beschreibung
The compound “(3-((3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)(furan-2-yl)methanone” features a 1,2,4-oxadiazole core substituted with a 2-fluorophenyl group, linked via a methyl-piperidine bridge to a furan-2-yl methanone moiety. Such compounds are often explored for central nervous system (CNS) and kinase-related applications due to their ability to penetrate the blood-brain barrier and modulate protein targets .
Eigenschaften
IUPAC Name |
[3-[[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl]piperidin-1-yl]-(furan-2-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18FN3O3/c20-15-7-2-1-6-14(15)18-21-17(26-22-18)11-13-5-3-9-23(12-13)19(24)16-8-4-10-25-16/h1-2,4,6-8,10,13H,3,5,9,11-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWNLVPCFZDEWNN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CC=CO2)CC3=NC(=NO3)C4=CC=CC=C4F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18FN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3-((3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)(furan-2-yl)methanone typically involves multiple steps, starting from commercially available precursors. A common synthetic route includes the following steps:
Formation of the 1,2,4-oxadiazole ring: This can be achieved by reacting an appropriate nitrile with hydroxylamine under acidic conditions to form the oxadiazole ring.
Attachment of the fluorophenyl group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction.
Formation of the piperidine ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable amine and a carbonyl compound.
Coupling of the furan moiety: The final step involves coupling the furan ring to the piperidine-oxadiazole intermediate using a suitable coupling reagent, such as a palladium catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Analyse Chemischer Reaktionen
Types of Reactions
The compound (3-((3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)(furan-2-yl)methanone can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The oxadiazole ring can be reduced to form amines.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Furanones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Substituted fluorophenyl derivatives.
Wissenschaftliche Forschungsanwendungen
Antitumor Activity
Recent studies have highlighted the anticancer potential of oxadiazole derivatives, including those similar to the compound . The oxadiazole moiety is known for its ability to inhibit various cancer cell lines effectively. For instance, compounds with oxadiazole structures have demonstrated high potency against breast cancer (MCF7), leukemia (SR), and melanoma (SK-MEL-5) cell lines, achieving inhibition rates exceeding 80% in some cases .
Case Study: Anticancer Screening
A comprehensive screening of 58 different cancer cell lines revealed that certain oxadiazole derivatives exhibited sub-micromolar IC50 values, indicating strong anticancer activity. Specifically, derivatives similar to the compound in focus showed significant inhibition against multiple cancer types, suggesting a broad-spectrum efficacy .
Antimicrobial Properties
Oxadiazole derivatives have been recognized for their antimicrobial activities. The incorporation of a fluorine atom in the phenyl group of the compound enhances its biological interactions, potentially improving its efficacy against various pathogens.
Antimicrobial Activity Evaluation
In a study evaluating the antimicrobial effects of oxadiazole compounds, several derivatives demonstrated significant antibacterial and antifungal properties. Compounds were screened for Minimum Inhibitory Concentration (MIC) values against bacterial strains and fungal pathogens, with some exhibiting MIC values as low as 750 µg/mL .
Analgesic Effects
The analgesic and anti-inflammatory properties of oxadiazole derivatives are also noteworthy. Research indicates that certain synthesized oxadiazoles can provide pain relief comparable to established analgesics like indomethacin.
Analgesic Activity Study
In experimental models, specific oxadiazole derivatives were tested for their analgesic effects. The results indicated that these compounds could significantly reduce pain responses in animal models, showcasing their potential as new therapeutic agents for pain management .
Summary of Key Findings
| Property | Details |
|---|---|
| Antitumor Activity | Inhibition rates >80% against various cancer cell lines; broad-spectrum efficacy observed. |
| Antimicrobial Properties | Significant antibacterial and antifungal activity; MIC values as low as 750 µg/mL. |
| Analgesic Effects | Comparable efficacy to indomethacin in reducing pain responses in animal models. |
Wirkmechanismus
The mechanism of action of (3-((3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)(furan-2-yl)methanone likely involves interactions with specific molecular targets, such as enzymes or receptors. The fluorophenyl group may enhance binding affinity through hydrophobic interactions, while the oxadiazole ring may participate in hydrogen bonding or other non-covalent interactions. The piperidine and furan moieties may also contribute to the overall binding and activity of the compound.
Vergleich Mit ähnlichen Verbindungen
ADX47273: Positional Fluorine Isomerism
Structure: ADX47273 ([S-(4-Fluoro-phenyl)-{3-[3-(4-fluoro-phenyl)-[1,2,4]-oxadiazol-5-yl]-piperidin-1-yl}-methanone]) shares the 1,2,4-oxadiazole-piperidine scaffold but differs in the fluorine position (4-fluoro vs. 2-fluorophenyl) and lacks the furan methanone group. Activity: ADX47273 is a potent mGlu5 receptor positive allosteric modulator (PAM) with demonstrated antipsychotic and procognitive effects in preclinical models (EC₅₀ = 170 nM for glutamate potentiation). The 4-fluoro substitution enhances receptor selectivity, as positional changes significantly alter binding to mGlu5 vs. other glutamate receptors . Key Difference: The 2-fluorophenyl group in the target compound may reduce mGlu5 affinity due to steric hindrance but could improve interactions with other targets, such as kinases or serotonin receptors.
Thiazolo-Triazol Analogue ()
Structure: The compound “(4-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(3-fluorophenyl)methyl)piperazin-1-yl)(furan-2-yl)methanone” replaces the oxadiazole with a thiazolo-triazol core and introduces a hydroxyl group. Such modifications are critical for improving metabolic stability in hepatic environments.
Isoxazole Derivative ()
Structure: “1-[3-(2-Chloro-6-fluorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]piperidine” substitutes the oxadiazole with an isoxazole ring and introduces a chlorine atom. Activity: Isoxazole derivatives are known for kinase inhibition (e.g., EGFR). The chloro-fluoro substitution pattern may enhance halogen bonding with target proteins but increases molecular weight (322.76 g/mol vs. Key Difference: Chlorine’s electronegativity and larger atomic radius compared to fluorine alter electronic properties and steric interactions, influencing target selectivity.
Data Table: Structural and Functional Comparison
Methodological Considerations in Similarity Assessment
- Molecular Fingerprints : Tools like Morgan fingerprints assess structural overlap, with Tanimoto coefficients >0.7 indicating high similarity . The target compound and ADX47273 likely share a high coefficient (~0.85) due to their oxadiazole-piperidine cores.
- Activity Cliffs: Minor structural changes (e.g., fluorine position) can drastically alter activity. For example, ADX47273’s 4-fluoro group confers mGlu5 selectivity, whereas the target compound’s 2-fluoro substitution may shift target preference .
Biologische Aktivität
The compound (3-((3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)(furan-2-yl)methanone is a novel oxadiazole derivative that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including antibacterial, antifungal, and cytotoxic properties based on diverse research findings.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
This structure features a piperidine ring, a furan moiety, and a 1,2,4-oxadiazole unit modified with a fluorophenyl group. The presence of these functional groups is critical for its biological activity.
Antibacterial Activity
Recent studies have highlighted the antibacterial efficacy of oxadiazole derivatives. For instance, compounds similar to the one have shown significant activity against various Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) µM |
|---|---|
| Staphylococcus aureus | 5.64 - 77.38 |
| Escherichia coli | 2.33 - 156.47 |
| Pseudomonas aeruginosa | 13.40 - 137.43 |
These findings indicate that modifications to the oxadiazole structure can enhance antibacterial properties .
Antifungal Activity
In addition to antibacterial properties, the compound has demonstrated antifungal activity against strains such as Candida albicans and Fusarium oxysporum. The MIC values for these fungi range from:
| Fungal Strain | Minimum Inhibitory Concentration (MIC) µM |
|---|---|
| Candida albicans | 16.69 - 78.23 |
| Fusarium oxysporum | 56.74 - 222.31 |
The structure-activity relationship (SAR) suggests that the presence of the oxadiazole ring is pivotal for antifungal efficacy .
Cytotoxicity
Cytotoxicity assays have been conducted to evaluate the safety profile of this compound. Preliminary results indicate moderate cytotoxic effects on certain cancer cell lines, suggesting potential for further development in cancer therapeutics.
Case Studies
Several case studies have explored the biological activities of oxadiazole derivatives:
- Study on Antibacterial Properties : A recent study evaluated a series of oxadiazole derivatives similar to our compound and found that those with electron-withdrawing groups exhibited enhanced antibacterial activity against resistant strains .
- Antifungal Efficacy : Another investigation assessed the antifungal properties of various oxadiazole derivatives, concluding that modifications at the phenyl ring significantly impacted their effectiveness against fungal pathogens .
- Cytotoxicity Assessment : A study focusing on the cytotoxic effects of oxadiazole derivatives revealed that some compounds induced apoptosis in cancer cell lines through mitochondrial pathways .
Q & A
Synthesis and Optimization
Q1: How can researchers design a high-yield synthetic route for this compound, considering its 1,2,4-oxadiazole and piperidine moieties? Methodological Answer: The synthesis involves sequential steps:
1,2,4-Oxadiazole Formation : React 2-fluorobenzamide hydroxylamine with a nitrile precursor (e.g., cyanoacetic acid) under microwave irradiation (120°C, 30 min) to form the oxadiazole core. Confirm completion via TLC (silica gel, ethyl acetate/hexane 1:3) .
Piperidine Coupling : Use a Mannich reaction to introduce the piperidine-methyl group. React the oxadiazole intermediate with formaldehyde and piperidine in ethanol (reflux, 6 hr). Monitor by -NMR for the appearance of methylene protons (δ 3.4–3.8 ppm) .
Furan Methanone Conjugation : Perform a nucleophilic acyl substitution using furan-2-carbonyl chloride in dichloromethane with triethylamine (0°C to RT, 12 hr). Purify via column chromatography (SiO, gradient elution with hexane:ethyl acetate 4:1 to 2:1) .
Key Considerations : Optimize reaction stoichiometry (1:1.2 molar ratio for acyl chloride) to minimize side products. Use HPLC (C18 column, pH 6.5 ammonium acetate buffer, acetonitrile gradient) to verify purity (>95%) .
Structural Characterization
Q2: What spectroscopic and chromatographic techniques are critical for confirming the compound’s structure and purity? Methodological Answer:
- -, -, and -NMR : Identify key signals:
- HRMS : Confirm molecular ion [M+H] with <2 ppm error.
- HPLC : Use a C18 column with UV detection (254 nm). Mobile phase: 0.1% trifluoroacetic acid in water/acetonitrile (70:30 to 30:70 gradient over 20 min). Retention time consistency (±0.2 min) indicates purity .
Stability Profiling
Q3: How can researchers assess the compound’s stability under varying pH and temperature conditions? Methodological Answer:
- Accelerated Stability Studies :
- Solid-State Stability : Store under 40°C/75% RH for 4 weeks. Monitor polymorphic changes via PXRD and hygroscopicity by dynamic vapor sorption (DVS) .
Biological Activity Evaluation
Q4: What in vitro assays are suitable for evaluating this compound’s potential as a CNS-targeting agent? Methodological Answer:
- Receptor Binding Assays :
- 5-HT or σ1 Receptors : Use radioligand displacement (e.g., H-ketanserin for 5-HT). Incubate with membrane homogenates (HEK293 cells expressing receptors) at 37°C for 60 min. Calculate IC using nonlinear regression .
- CYP450 Inhibition : Assess metabolic stability via human liver microsomes (HLM) with NADPH cofactor. Monitor parent compound depletion by LC-MS/MS .
Computational Modeling
Q5: How can molecular docking predict the compound’s interaction with neurological targets? Methodological Answer:
Target Selection : Prioritize receptors like 5-HT (PDB ID: 6WGT) or σ1 (PDB ID: 5HK1).
Docking Workflow :
- Prepare ligand (protonation states via MarvinSketch) and receptor (remove water, add hydrogens).
- Use AutoDock Vina with Lamarckian GA. Set grid box dimensions (20Å × 20Å × 20Å) around the binding pocket.
- Validate with co-crystallized ligands (RMSD <2.0Å).
MM-GBSA Analysis : Calculate binding free energy (ΔG) using Schrödinger Suite to rank poses .
Data Contradictions
Q6: How should researchers resolve discrepancies in reported biological activities of structurally similar compounds? Methodological Answer:
- Source Analysis : Compare assay conditions (e.g., cell lines, incubation time). For example, σ1 affinity may vary between SH-SY5Y (neuroblastoma) and CHO-K1 cells due to receptor density differences .
- Structural Re-evaluation : Confirm stereochemistry (via X-ray crystallography, if available) and purity (HPLC-MS). Impurities >5% can skew IC values .
Advanced SAR Studies
Q7: How can substituent modifications on the fluorophenyl or furan groups enhance target selectivity? Methodological Answer:
- Fluorophenyl Modifications : Synthesize analogs with Cl, Br, or CF substituents. Test affinity against σ1/σ2 subtypes to identify selectivity drivers.
- Furan Replacement : Replace furan with thiophene or pyrrole. Assess metabolic stability in HLM (e.g., thiophene reduces CYP2D6-mediated oxidation) .
- 3D-QSAR : Build CoMFA/CoMSIA models using IC data. Highlight electrostatic/hydrophobic hotspots near the oxadiazole moiety .
Toxicity Profiling
Q8: What preclinical assays are critical for assessing this compound’s safety profile? Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
